molecular formula C8H5Br2FO2 B13718137 5'-Bromo-2'-fluoro-4'-hydroxyphenacyl bromide

5'-Bromo-2'-fluoro-4'-hydroxyphenacyl bromide

Katalognummer: B13718137
Molekulargewicht: 311.93 g/mol
InChI-Schlüssel: KNRFMCQSNKSNJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is a chemical compound with the molecular formula C8H6BrFO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide typically involves the bromination of 2’-fluoro-4’-hydroxyacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of 5’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity, allowing it to modulate biological pathways effectively. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5’-Bromo-2’-fluoro-4’-hydroxyphenacyl bromide is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H5Br2FO2

Molekulargewicht

311.93 g/mol

IUPAC-Name

2-bromo-1-(5-bromo-2-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-5(10)7(12)2-6(4)11/h1-2,12H,3H2

InChI-Schlüssel

KNRFMCQSNKSNJF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)O)F)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.